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Introduction

SR 142948 is a potent, selective, and orally active non-peptide antagonist for the neurotensin

(NT) receptor.[1][2] It demonstrates high affinity for neurotensin receptors, with IC50 values in

the low nanomolar range, making it a valuable tool for studying the physiological and

pathological roles of the neurotensin system.[1][3] Neurotensin is known to modulate the

release of several key neurotransmitters, and SR 142948 has been instrumental in elucidating

these interactions. Specifically, it has been shown to antagonize neurotensin-evoked

acetylcholine release in the rat striatum and to block dopamine efflux in the nucleus accumbens

when co-administered with neurotensin in the ventral tegmental area.[3][4]

These application notes provide detailed protocols for researchers, scientists, and drug

development professionals to design experiments aimed at characterizing the effects of SR
142948 on neurotransmitter release. The protocols cover in vitro receptor binding, in vivo

neurotransmitter monitoring, and cellular functional assays.

Quantitative Data Summary
The following tables summarize the binding affinities and functional inhibitory concentrations of

SR 142948 from various experimental systems.

Table 1: Receptor Binding Affinity of SR 142948
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Preparation Radioligand IC50 (nM) Reference

h-NTR1-CHO Cells [¹²⁵I-Tyr³]NT 1.19 [1]

HT-29 Cells [¹²⁵I-Tyr³]NT 0.32 [1]

Adult Rat Brain - 3.96 [1]

Human Umbilical Vein

Endothelial Cells
[¹²⁵I]-neurotensin 0.24 ± 0.01 [5]

Table 2: Functional Antagonism by SR 142948

Assay
Cell Line /
System

NT-Induced
Effect

IC50 (nM) Reference

Inositol

Monophosphate

(IP1) Formation

HT-29 Cells IP1 Production 3.9 [1][3][6]

Intracellular

Calcium ([Ca²⁺]i)

Mobilization

h-NTR1-CHO

Cells
[Ca²⁺]i Increase - [1][3][7]

Prostacyclin

Production

Human Umbilical

Vein Endothelial

Cells

Prostacyclin

Production
17 ± 3 [5]

Experimental Protocols & Visualizations
Protocol 1: In Vitro Radioligand Competition Binding
Assay
This protocol determines the affinity (Ki) of SR 142948 for the neurotensin receptor by

measuring its ability to compete with a radiolabeled ligand.
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Membrane Preparation Binding Assay
Analysis

Homogenize tissue
(e.g., rat brain) or

CHO cells expressing hNTR1

Centrifuge and resuspend
to isolate membrane fraction

Incubate membranes with:
1. Fixed concentration of radioligand

(e.g., [³H]SR 48692)
2. Increasing concentrations of SR 142948

Incubate to equilibrium
(e.g., 20-60 min at 25°C)

Separate bound/free ligand
(Rapid Filtration)

Quantify bound radioactivity
(Scintillation Counting)

Plot competition curve
and calculate IC₅₀/Kᵢ

Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

Membrane Preparation:

Prepare membrane homogenates from tissues (e.g., rat striatum) or cultured cells

expressing the neurotensin receptor (e.g., h-NTR1-CHO cells).[1][3]

Homogenize the tissue/cells in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH

7.4).

Centrifuge the homogenate at low speed to remove nuclei and debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the

membranes.

Wash and resuspend the membrane pellet in the assay buffer. Determine protein

concentration using a standard method (e.g., Bradford assay).

Competition Binding Assay:[8][9]

In a 96-well plate, add the following to each well in the assay buffer:

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr³]NT or [³H]SR 48692) near

its Kd value.[3][6]

Increasing concentrations of unlabeled SR 142948 (e.g., 10⁻¹¹ M to 10⁻⁵ M).
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Membrane preparation (typically 20-50 µg of protein).

For non-specific binding, use a high concentration of unlabeled neurotensin (e.g., 1 µM).

Incubate the plate at 25°C for 20-60 minutes to reach equilibrium.[10]

Separation and Counting:

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) pre-soaked in a solution like 1% polyethyleneimine.[10]

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity trapped on the filters using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of SR 142948.

Use non-linear regression to fit the data to a one-site competition model and determine the

IC50 value.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis for Neurotransmitter
Release
This protocol describes the use of in vivo microdialysis to measure the effect of SR 142948 on

neurotensin-stimulated acetylcholine (ACh) or dopamine (DA) release in the brain of a freely

moving rat.[11][12][13]
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1. Stereotaxic Surgery:
Implant guide cannula targeting

brain region (e.g., Striatum)

2. Animal Recovery
(Several days)

3. Microdialysis Probe Insertion
and Perfusion with aCSF

4. Baseline Sample Collection:
Collect dialysate every 20 min

until stable neurotransmitter levels

5. Drug Administration:
- Administer SR 142948 (i.p. or p.o.)
- After ~30 min, infuse NT via probe
(retrodialysis) to stimulate release

6. Experimental Sample Collection:
Continue collecting dialysate fractions

7. Analysis:
Quantify neurotransmitter levels

(e.g., HPLC-ECD for DA, HPLC-MS for ACh)

8. Data Interpretation:
Compare neurotransmitter levels
pre- and post-drug administration

Click to download full resolution via product page

Caption: Experimental workflow for an in vivo microdialysis study.
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Methodology:

Surgical Preparation:

Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.[6]

Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for

ACh release, nucleus accumbens for DA release).[3]

Allow the animal to recover for several days.

Microdialysis Procedure:

On the day of the experiment, insert a microdialysis probe through the guide cannula into

the target brain region.

Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate

(e.g., 1-2 µL/min).[14]

Allow the system to equilibrate and collect baseline samples every 10-20 minutes until

neurotransmitter levels are stable (typically 3-4 consecutive samples with <10% variation).

Drug Administration and Sample Collection:

Administer SR 142948 systemically (e.g., 0.01-0.3 mg/kg, i.p.) or vehicle control.[1]

After a suitable pre-treatment time (e.g., 30 minutes), stimulate neurotransmitter release

by infusing neurotensin (e.g., 100 nM) directly into the brain region through the

microdialysis probe (retrodialysis).[1][14]

Continue to collect dialysate samples at regular intervals for 2-3 hours post-stimulation.

Neurochemical Analysis:

Analyze the collected dialysate samples to quantify the concentration of the

neurotransmitter of interest.
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For dopamine, use High-Performance Liquid Chromatography with Electrochemical

Detection (HPLC-ECD).

For acetylcholine, use HPLC coupled with Mass Spectrometry (HPLC-MS) for high

sensitivity.

Data Analysis:

Express neurotransmitter concentrations as a percentage of the average baseline level.

Compare the time course of neurotransmitter release between the vehicle-treated and SR
142948-treated groups.

Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to

determine significance.

Protocol 3: In Vitro Functional Assay (Calcium
Mobilization)
This protocol assesses the ability of SR 142948 to block neurotensin-induced intracellular

calcium mobilization in cells expressing the human neurotensin receptor (NTR1).
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Caption: Neurotensin signaling pathway and the inhibitory action of SR 142948.
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Methodology:

Cell Culture and Dye Loading:

Culture CHO cells stably transfected with the human NTR1 receptor (h-NTR1-CHO cells).

[1][3]

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

according to the manufacturer's instructions. This typically involves incubation for 30-60

minutes at 37°C.

Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution) to

remove extracellular dye.

Antagonist and Agonist Addition:

Add varying concentrations of SR 142948 or vehicle to the wells and incubate for a pre-

determined time (e.g., 15-30 minutes).

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

Fluorescence Measurement:

Establish a baseline fluorescence reading for 10-20 seconds.

Add a fixed concentration of neurotensin (typically a concentration that gives ~80% of the

maximal response, EC80) to all wells simultaneously using the instrument's integrated

fluidics.

Immediately begin recording the change in fluorescence intensity over time (e.g., for 60-

120 seconds).[1]

Data Analysis:

Calculate the response as the peak fluorescence intensity minus the baseline

fluorescence.
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Normalize the data, setting the response to neurotensin alone as 100% and the response

in buffer as 0%.

Plot the normalized response against the log concentration of SR 142948.

Fit the data using a non-linear regression model to determine the IC50 value of SR
142948 for inhibiting the neurotensin-induced calcium response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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